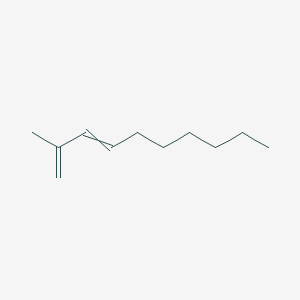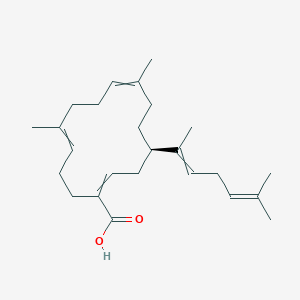
(4R)-7,11-dimethyl-4-(6-methylhepta-2,5-dien-2-yl)cyclotetradeca-1,7,11-triene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-7,11-dimethyl-4-(6-methylhepta-2,5-dien-2-yl)cyclotetradeca-1,7,11-triene-1-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by its cyclotetradeca-1,7,11-triene ring system, which is substituted with various functional groups, including methyl and carboxylic acid groups. The presence of multiple double bonds and a chiral center at the 4th position adds to its complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-7,11-dimethyl-4-(6-methylhepta-2,5-dien-2-yl)cyclotetradeca-1,7,11-triene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of the Arndt–Eistert reaction, which converts a carboxylic acid to its homologous acid . This reaction typically requires the use of diazomethane and a metal catalyst such as silver oxide under mild conditions.
Another method involves the Strecker amino acid synthesis, which is a substitution reaction that yields an α-aminonitrile, subsequently hydrolyzed to give the desired amino acid . This method is particularly useful for producing racemic mixtures of amino acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of side reactions. The use of protective groups and controlled reaction conditions is crucial to achieving the desired product.
化学反応の分析
Types of Reactions
(4R)-7,11-dimethyl-4-(6-methylhepta-2,5-dien-2-yl)cyclotetradeca-1,7,11-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, cyanide ions
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including esters, amides, and nitriles.
科学的研究の応用
(4R)-7,11-dimethyl-4-(6-methylhepta-2,5-dien-2-yl)cyclotetradeca-1,7,11-triene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4R)-7,11-dimethyl-4-(6-methylhepta-2,5-dien-2-yl)cyclotetradeca-1,7,11-triene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Radiolabeled compounds: Compounds like 131I-rutin are used in similar research applications, particularly in the field of medicine for diagnostic purposes.
Uniqueness
What sets this compound apart is its unique combination of functional groups and chiral center, which confer specific reactivity and potential biological activity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for various scientific applications.
特性
CAS番号 |
71769-58-9 |
|---|---|
分子式 |
C25H38O2 |
分子量 |
370.6 g/mol |
IUPAC名 |
(4R)-7,11-dimethyl-4-(6-methylhepta-2,5-dien-2-yl)cyclotetradeca-1,7,11-triene-1-carboxylic acid |
InChI |
InChI=1S/C25H38O2/c1-19(2)9-6-13-22(5)23-16-15-21(4)11-7-10-20(3)12-8-14-24(18-17-23)25(26)27/h9,11-13,18,23H,6-8,10,14-17H2,1-5H3,(H,26,27)/t23-/m1/s1 |
InChIキー |
MQBDHUKRLXQNQC-HSZRJFAPSA-N |
異性体SMILES |
CC1=CCCC(=CC[C@@H](CCC(=CCC1)C)C(=CCC=C(C)C)C)C(=O)O |
正規SMILES |
CC1=CCCC(=CCC(CCC(=CCC1)C)C(=CCC=C(C)C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



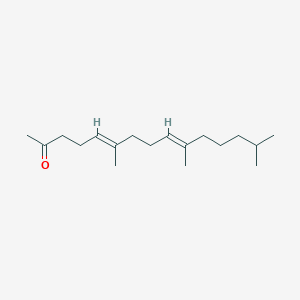

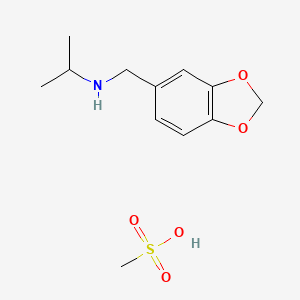
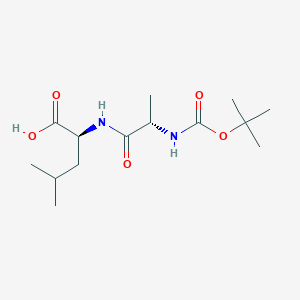



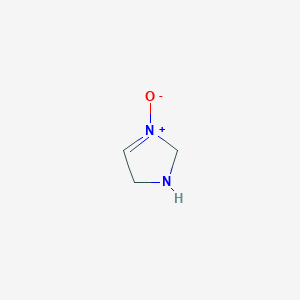
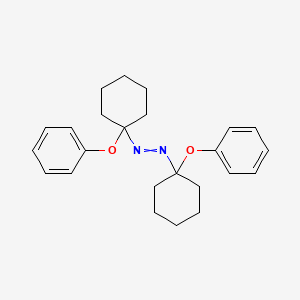

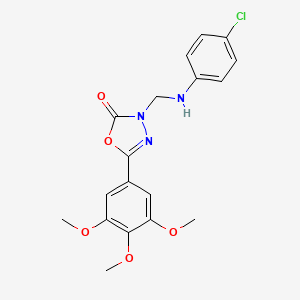
![1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14463135.png)
